(1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane

Medicinal Chemistry Bioisostere Physicochemical Properties

(1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane is a chiral, sp3-rich bicyclic building block belonging to the class of bicyclo[2.1.1]hexanes (BCHs). This scaffold is a well-established saturated bioisostere for ortho-substituted benzene rings, offering a strategy to replace flat, aromatic moieties with three-dimensional aliphatic structures in drug candidates.

Molecular Formula C7H9Cl
Molecular Weight 128.60 g/mol
CAS No. 822-77-5
Cat. No. B12341366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane
CAS822-77-5
Molecular FormulaC7H9Cl
Molecular Weight128.60 g/mol
Structural Identifiers
SMILESC=C1C2CCC1C2Cl
InChIInChI=1S/C7H9Cl/c1-4-5-2-3-6(4)7(5)8/h5-7H,1-3H2/t5-,6+,7?
InChIKeyDVQJJHAEFCRTRQ-MEKDEQNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1S,4R)-5-Chloro-6-methylidenebicyclo[2.1.1]hexane (CAS 822-77-5) as a Chiral Bicyclo[2.1.1]hexane Building Block


(1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane is a chiral, sp3-rich bicyclic building block belonging to the class of bicyclo[2.1.1]hexanes (BCHs). This scaffold is a well-established saturated bioisostere for ortho-substituted benzene rings, offering a strategy to replace flat, aromatic moieties with three-dimensional aliphatic structures in drug candidates [1]. The compound features a defined (1S,4R) absolute configuration, an exocyclic 6-methylidene group for further functionalization, and a chlorine atom at the 5-position, making it a highly versatile intermediate for constructing enantioenriched bioactive analogs [2].

Why Generic Bicyclo[2.1.1]hexanes Cannot Substitute for (1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane


Substituting this specific enantiopure compound with a racemic or achiral BCH analog is not viable for projects requiring absolute stereochemical control. A 2025 study in Nature Chemistry demonstrated that the enantiomers of BCH-containing drug analogs exhibit markedly differential cytotoxic effects on tumor cell lines, proving that the 'control of the absolute configuration and tridimensionality of the drug analogue has a large impact on its biological properties' [1]. Using a racemic mixture or the wrong enantiomer can lead to a substantial loss of target selectivity compared to the original sp2-based drug [1]. Furthermore, the chlorine and methylidene handles on this scaffold are essential for constructing the specific 1,2-disubstituted pattern needed to accurately emulate the ortho-benzene geometry and achieve enhanced water solubility, a property that generic, unsubstituted BCH cores lack [2].

Quantitative Evidence Guide: (1S,4R)-5-Chloro-6-methylidenebicyclo[2.1.1]hexane vs. Comparators


Enhanced Water Solubility of BCH Bioisosteres Compared to the Parent ortho-Benzene Ring

Replacing the ortho-substituted benzene ring with a 1,2-disubstituted bicyclo[2.1.1]hexane core consistently enhances water solubility in drug-like molecules. This is a class-level property of the BCH scaffold, which is the target core. For instance, the BCH analog of the drug conivaptan (compound 26) showed a 3-fold increase in solubility (5 µM to 14 µM), and the analog of lomitapide (compound 27) showed a 6-fold increase (3 µM to 18 µM) compared to their respective parent drugs [1]. Furthermore, for the agrochemical boscalid, the replacement led to a 3-fold solubility increase, from 11 µM to 35 µM (analog 28) [1].

Medicinal Chemistry Bioisostere Physicochemical Properties

Retained Antifungal Bioactivity in BCH Agrochemical Analogs vs. Marketed Fungicides

The BCH core has been biologically validated as a true bioisostere by its successful incorporation into commercial fungicide scaffolds. Saturated analogs of boscalid, bixafen, and fluxapyroxad synthesized with a 1,2-disubstituted BCH core all showed high antifungal activity against Aspergillus niger in a disk diffusion assay, comparable in class to the original agrochemicals [1]. The 2020 Angewandte Chemie study further confirmed that BCH-containing analogs 'showed a similar level of antifungal activity compared to that of Boskalid and Fluxapyroxad' [2].

Agrochemistry Fungicide Bioisostere Validation

Superior Cytotoxicity Profile of Enantiopure BCH Analogs vs. Racemic and sp2-Drugs

Absolute stereochemistry is not just a feature but a determinant of biological outcome for BCH bioisosteres. A landmark 2025 study in Nature Chemistry achieved the enantioselective synthesis of BCH-containing drug analogs and demonstrated that the two enantiomers exhibit 'markedly differential effects' on cytotoxicity across a panel of tumor cell lines [1]. Critically, one enantiomer showed a 'substantial improvement over the corresponding sp2-based drugs' [1]. This directly supports the procurement of a specific enantiopure building block like (1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane over its racemate or the original flat aromatic precursor.

Cancer Research Enantioselectivity Cytotoxicity

Structural and Physicochemical Differentiation from the ortho-Benzene Ring

The BCH core systematically alters the physicochemical profile of a molecule compared to its ortho-benzene comparator. A comprehensive analysis of five drug/agrochemical pairs showed that replacing the ortho-benzene ring with a 1,2-disubstituted BCH led to a consistent decrease in calculated lipophilicity (clogP) by 0.7-1.2 units across all cases [1]. This modification creates analogues with a higher fraction of sp3-hybridized carbons, enabling exploration of novel chemical space beyond what is accessible with flat aromatic building blocks [2].

Physicochemical Properties Lipophilicity Scaffold Diversity

Recommended Application Scenarios for (1S,4R)-5-Chloro-6-methylidenebicyclo[2.1.1]hexane


Synthesis of Enantiopure ortho-Benzene Bioisosteres for Drug Discovery

This compound is an ideal starting material for medicinal chemistry groups looking to replace an ortho-substituted phenyl ring with a conformationally rigid, sp3-rich bioisostere in a chiral drug candidate. Its defined (1S,4R) stereochemistry allows for the creation of single-enantiomer analogs, which is critical given the proven 'markedly differential effects' of BCH enantiomers on cytotoxicity compared to both racemic mixtures and the original flat drug [1].

Development of Patent-Free Agrochemical Analogs

The 1,2-disubstituted BCH core has been successfully validated for creating 'saturated patent-free analogs' of commercial fungicides like boscalid and fluxapyroxad with high antifungal activity [2]. This chlorinated, methylidenated building block provides the correct substitution pattern to easily access this class of bioactive agrochemical mimetics, offering a strategic pathway for intellectual property generation.

Physicochemical Property Optimization Programs

Procurement of this building block is highly recommended for lead optimization campaigns focused on improving aqueous solubility and reducing lipophilicity. Quantitative evidence shows that incorporating the BCH core can increase water solubility by up to 6-fold (3 µM to 18 µM for a lomitapide analog) and lower the calculated logP by approximately 1 unit compared to the matching ortho-benzene ring [2]. The chlorine handle also allows for further tuning of these properties.

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